molecular formula C17H32N2O2 B11344844 2-ethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide

2-ethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide

Katalognummer: B11344844
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: RYKCWCHNWJWFHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide is a complex organic compound with a unique structure that includes a morpholine ring, a cyclohexyl group, and a butanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-ethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-ethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-ethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Eigenschaften

Molekularformel

C17H32N2O2

Molekulargewicht

296.4 g/mol

IUPAC-Name

2-ethyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]butanamide

InChI

InChI=1S/C17H32N2O2/c1-3-15(4-2)16(20)18-14-17(8-6-5-7-9-17)19-10-12-21-13-11-19/h15H,3-14H2,1-2H3,(H,18,20)

InChI-Schlüssel

RYKCWCHNWJWFHP-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)C(=O)NCC1(CCCCC1)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.